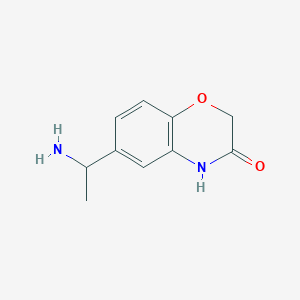

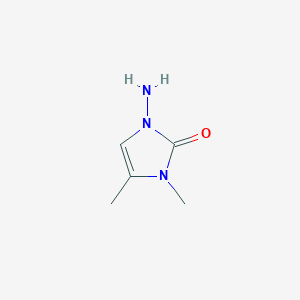

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related benzoxazine compounds often involves unique approaches like palladium-catalyzed oxidative carbonylation of specific derivatives, as demonstrated in the synthesis of 4H-3,1-benzoxazines and related compounds (Costa et al., 2004).

- An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones has been developed through copper-catalyzed coupling, showing the versatility of this approach (Chen et al., 2009).

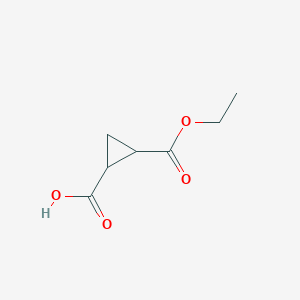

Molecular Structure Analysis

- The molecular structure of benzoxazine derivatives can be complex, often involving extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure analysis of similar compounds (Hwang et al., 2006).

Chemical Reactions and Properties

- Benzoxazinones can undergo various chemical reactions, forming different derivatives and showing diverse reactivity towards different nucleophiles (Eissa et al., 2013).

Physical Properties Analysis

- The physical properties of benzoxazine derivatives, such as density, can be determined through crystallography, as shown in studies like the one by Hwang et al. (2006).

Chemical Properties Analysis

- Benzoxazine compounds often display a range of chemical properties, including potential antibacterial activity, as explored in various studies (Gein et al., 2006).

- The chemical properties can be influenced by different substituents and functional groups present in the benzoxazine ring, leading to a wide range of possible applications and reactivities (Nakamura et al., 2003).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis and chemical transformations of 1,2-oxazines, including benzoxazin-3(4H)-one derivatives, have been extensively studied. These compounds can be synthesized through dehydration of dihydro derivatives or cyclization reactions, highlighting their versatility as electrophiles in chemical syntheses (Sainsbury, 1991).

Biological and Pharmacological Applications

- Benzoxazinoids, a class of compounds including benzoxazin-3(4H)-one derivatives, play significant roles in plant defense against biological threats and have been studied for their antimicrobial potential. These compounds serve as scaffolds for designing new antimicrobial agents, with synthetic derivatives showing potent activity against fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant and Antineoplastic Potential

The antioxidant capacity of benzoxazin-3(4H)-one derivatives has been explored, indicating their potential in scavenging free radicals and possibly contributing to cell protection against oxidative stress. This property could be relevant in the development of therapies for diseases where oxidative stress is a contributing factor (Ilyasov et al., 2020).

Additionally, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, which are related to the benzoxazin-3(4H)-one structure, have demonstrated potent antineoplastic properties, suggesting the potential of such compounds in cancer therapy. These compounds have shown to induce apoptosis and modulate multi-drug resistance in tumor cells (Hossain et al., 2020).

Propriétés

IUPAC Name |

6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFUCXHAUJAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)

![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)

![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)